molecular formula C33H68O B14166219 1-Tritriacontanol CAS No. 71353-61-2

1-Tritriacontanol

Cat. No.: B14166219
CAS No.: 71353-61-2
M. Wt: 480.9 g/mol
InChI Key: ZERSFCCIRKUIFX-UHFFFAOYSA-N
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Description

1-Tritriacontanol is a long-chain fatty alcohol with the molecular formula C33H68O. It is a naturally occurring compound found in plant cuticle waxes and beeswax. This compound is known for its role as a plant growth regulator, enhancing the growth and yield of various crops by improving photosynthesis, protein biosynthesis, and nutrient transport.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Tritriacontanol can be synthesized through the reduction of tritriacontanoic acid using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction typically occurs in anhydrous ether or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as beeswax or plant cuticle waxes. The extraction process includes solvent extraction followed by purification using techniques like column chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Tritriacontanol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to tritriacontanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The compound can be reduced to tritriacontane using strong reducing agents.

    Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or THF.

    Substitution: Various halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

    Oxidation: Tritriacontanoic acid.

    Reduction: Tritriacontane.

    Substitution: Halogenated derivatives of tritriacontanol.

Scientific Research Applications

1-Tritriacontanol has a wide range of applications in scientific research:

Mechanism of Action

1-Tritriacontanol exerts its effects primarily through the enhancement of photosynthesis and protein biosynthesis in plants. It increases the activity of enzymes involved in these processes, leading to improved growth and yield. The compound also enhances nutrient transport within the plant, further contributing to its growth-promoting effects.

Comparison with Similar Compounds

1-Tritriacontanol is unique among long-chain fatty alcohols due to its specific growth-promoting effects on plants. Similar compounds include:

    1-Triacontanol: Another long-chain fatty alcohol with similar growth-promoting properties.

    Lupeol: A triterpenoid with various biological activities, including anti-inflammatory and anticancer properties.

    β-Sitosterol: A phytosterol with cholesterol-lowering and anti-inflammatory effects.

This compound stands out due to its specific role in enhancing photosynthesis and protein biosynthesis, making it a valuable compound in agricultural and horticultural applications.

Properties

IUPAC Name

tritriacontan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H68O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34/h34H,2-33H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZERSFCCIRKUIFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H68O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00221556
Record name 1-Tritriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

480.9 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 1-Tritriacontanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

71353-61-2
Record name 1-Tritriacontanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=71353-61-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Tritriacontanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071353612
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Tritriacontanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00221556
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Tritriacontanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

88.6 °C
Record name 1-Tritriacontanol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041478
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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